BenchChemオンラインストアへようこそ!

N-(5-bromoquinolin-8-yl)acetamide

Regioselective synthesis 8-aminoquinoline derivatives Bromination selectivity

N-(5-Bromoquinolin-8-yl)acetamide is the benchmark 5-bromo-8-acetamidoquinoline intermediate, uniquely manufactured to obviate the regioisomeric impurity risks and N-competitive side reactions that plague direct 8-aminoquinoline bromination. Its 8-acetamide directing group enables exclusive C-5 Pd-catalyzed cross-coupling and hypervalent-iodine-mediated C–H activation, pathways inaccessible to the free amine. Deprotection yields 5-bromo-8-aminoquinoline free of 7-bromo and 5,7-dibromo contaminants, making this the sole reliable precursor for medicinal chemistry programs targeting metabolically stable antimalarials and anticancer 8-aminoquinoline amide libraries.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11 g/mol
CAS No. 99851-80-6
Cat. No. B188033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromoquinolin-8-yl)acetamide
CAS99851-80-6
Molecular FormulaC11H9BrN2O
Molecular Weight265.11 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C2C(=C(C=C1)Br)C=CC=N2
InChIInChI=1S/C11H9BrN2O/c1-7(15)14-10-5-4-9(12)8-3-2-6-13-11(8)10/h2-6H,1H3,(H,14,15)
InChIKeySLAQIKQSLOLXAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Bromoquinolin-8-yl)acetamide (CAS 99851-80-6): Procuring a Regioselective Intermediate for 8-Aminoquinoline Synthesis


N-(5-Bromoquinolin-8-yl)acetamide (CAS 99851-80-6, molecular formula C11H9BrN2O, molecular weight 265.11 g/mol) is a brominated quinoline derivative bearing an acetamide protecting group at the 8-position [1]. This compound functions primarily as a regioselective synthetic intermediate in the preparation of 8-aminoquinoline scaffolds, a privileged class in medicinal chemistry due to their broad anti-infective and anticancer activities [2]. The 5-bromo substituent serves as a versatile handle for subsequent cross-coupling reactions, while the 8-acetamide group enables directed C–H functionalization strategies that are inaccessible with unprotected 8-aminoquinoline .

N-(5-Bromoquinolin-8-yl)acetamide: Why In-Class 8-Aminoquinoline Intermediates Cannot Be Interchanged


Procurement substitution among 8-aminoquinoline derivatives introduces critical synthetic risk because bromine positional isomers (5-bromo vs. 6-bromo vs. 7-bromo) and protection state (free amine vs. acetamide) dictate both reaction trajectories and downstream biological activity [1]. Direct bromination of unprotected 8-aminoquinoline yields an inseparable mixture of mono- and dibromo regioisomers, making isolation of pure 5-bromo-8-aminoquinoline impractical without chromatographic separation [2]. Furthermore, the unprotected 8-amino group participates in competing side reactions during cross-coupling and functionalization steps, whereas the acetamide-protected form in N-(5-bromoquinolin-8-yl)acetamide enables directed C–H activation exclusively at the C-5 position . The following quantitative evidence substantiates why this specific intermediate cannot be casually replaced by a positional isomer, a deprotected analog, or a differently substituted derivative.

Quantitative Differentiation of N-(5-Bromoquinolin-8-yl)acetamide (99851-80-6): Comparator-Based Evidence for Procurement Decisions


Regioselective C-5 Bromination Access: Single-Isomer Purity vs. Isomeric Mixtures from Unprotected 8-Aminoquinoline

Direct bromination of unprotected 8-aminoquinoline yields a complex mixture containing 5-bromo-8-aminoquinoline, 7-bromo-8-aminoquinoline, and 5,7-dibromo-8-aminoquinoline, requiring chromatographic separation to isolate the desired 5-bromo regioisomer [1]. In contrast, N-(5-bromoquinolin-8-yl)acetamide is obtained as a single, regioselectively protected intermediate, eliminating the need for post-bromination isomer separation . This is achieved through the 8-acetamide-directed bromination strategy, which locks the 8-position and directs electrophilic substitution exclusively to C-5.

Regioselective synthesis 8-aminoquinoline derivatives Bromination selectivity

Directed C–H Functionalization at C-5: Acetamide Protection Enables Exclusive 5-Substitution vs. No Reaction for Unprotected Analogs

The 8-acetamide moiety in N-(5-bromoquinolin-8-yl)acetamide serves as a directing group for remote C–H functionalization at the C-5 position . This enables oxytosylation and other C–C bond-forming reactions that are mechanistically unavailable to unprotected 8-aminoquinoline, where the free amine would compete for coordination and lead to undesired N-functionalization side products. The methodology has been demonstrated for 8-amidoquinolines using Koser's reagent to generate 5-tosyloxy-8-amidoquinolines .

C–H activation Directed functionalization 8-amidoquinoline chemistry

5-Bromo vs. 6-Bromo Positional Isomers: Divergent Reactivity and Biological Activity Trajectories

In the 8-aminoquinoline antimalarial series, substitution at the 5-position versus the 6- or 7-position produces fundamentally different biological and metabolic outcomes. The 5-position is metabolically labile in 8-aminoquinolines; blocking this position (e.g., with aryl or phenoxy groups) significantly improves metabolic stability relative to primaquine [1]. The 5-bromo substituent in N-(5-bromoquinolin-8-yl)acetamide occupies this critical site, enabling both synthetic elaboration and potential metabolic modulation. In contrast, 6-bromo isomers (e.g., 6-bromoquinolin-8-amine) direct synthetic modifications to a different vector and would not yield the same 5-substituted pharmacophore pattern .

Positional isomer SAR 8-aminoquinoline antimalarials Metabolic stability

Commercial Availability: N-(5-Bromoquinolin-8-yl)acetamide vs. 5-Bromo-8-aminoquinoline Free Base

N-(5-Bromoquinolin-8-yl)acetamide (CAS 99851-80-6) is available from multiple commercial suppliers at ≥95% purity, with established quality control documentation including SDS and certificate of analysis . In contrast, the corresponding deprotected 5-bromo-8-aminoquinoline (CAS 53472-18-7) is not widely stocked as a catalog item and is typically prepared in situ due to its limited commercial availability and potential stability concerns [1]. This commercial disparity reflects the synthetic advantage of the protected form as a stable, storable intermediate.

Supply chain reliability Intermediate availability Procurement specification

Bromine as Orthogonal Reactive Handle: Cross-Coupling Versatility Beyond Chloro Analogs

The C-5 bromine atom provides a reactive handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) that cannot be efficiently performed with the corresponding 5-chloro or 5-fluoro analogs due to differences in bond dissociation energy and oxidative addition kinetics. In 8-aminoquinoline medicinal chemistry, the 5-position has been successfully elaborated via Suzuki-Miyaura coupling to generate 5-aryl-8-aminoquinoline amide libraries with antibacterial and cytotoxic activities [1]. A study on 7-substituted 4-aminoquinolines demonstrated that replacing the 7-chloro group with bromo or iodo groups significantly alters both synthetic accessibility and biological activity profiles [2].

Suzuki-Miyaura coupling Palladium catalysis C–Br bond reactivity

Acetamide Protection: Enabling Sequential Functionalization Without N-Site Competition

The acetamide group in N-(5-bromoquinolin-8-yl)acetamide serves as a temporary protecting group that prevents competing N-alkylation or N-arylation during reactions at C-5 . In metal-mediated C–N bond formation studies, 2-bromo-N-(quinolin-8-yl)acetamide undergoes cyclization facilitated by Cu(II), Ni(II), and Pd(II) salts without interference from the amide nitrogen [1]. In contrast, unprotected 8-aminoquinoline would undergo N-arylation under identical conditions, leading to undesired N-substituted products rather than the intended C-5 functionalization.

Protecting group strategy Sequential synthesis 8-aminoquinoline functionalization

Validated Application Scenarios for N-(5-Bromoquinolin-8-yl)acetamide (CAS 99851-80-6) Based on Quantitative Evidence


Synthesis of 5-Aryl/Aryloxy 8-Aminoquinoline Libraries via Suzuki-Miyaura Coupling

The C-5 bromine atom in N-(5-bromoquinolin-8-yl)acetamide serves as an ideal electrophilic partner for Pd-catalyzed Suzuki-Miyaura cross-coupling with (het)aryl boronic acids [1]. This enables the efficient construction of 5-aryl-8-aminoquinoline amide libraries, a scaffold that has demonstrated antibacterial and cytotoxic activities in vitro. The 5-position is the metabolically labile site in 8-aminoquinoline antimalarials; blocking this position with aryl groups via the bromo intermediate improves metabolic stability relative to primaquine [2]. The acetamide protection ensures that coupling occurs exclusively at C-5 without N-site interference.

Directed C–H Functionalization for 5-Oxygenated 8-Amidoquinolines

The 8-acetamide directing group in N-(5-bromoquinolin-8-yl)acetamide enables remote C–H functionalization at the C-5 position using hypervalent iodine reagents such as Koser's reagent [1]. This strategy yields 5-tosyloxy-8-amidoquinolines that can be further elaborated to 5-hydroxy, 5-alkoxy, or 5-amino derivatives via nucleophilic displacement. This C–H activation approach bypasses the need for pre-functionalization at C-5 and is mechanistically unavailable to unprotected 8-aminoquinoline, which undergoes competing N-functionalization under the same conditions.

Deprotection to 5-Bromo-8-aminoquinoline for Subsequent N-Functionalization

N-(5-Bromoquinolin-8-yl)acetamide can be hydrolyzed under acidic or basic conditions to yield 5-bromo-8-aminoquinoline, which serves as a building block for N-alkylation, N-arylation, or amide formation with diverse carboxylic acids [1]. The protected form provides a stable, commercially available precursor that avoids the need for direct bromination of 8-aminoquinoline—a process that yields an inseparable mixture of mono- and dibromo regioisomers requiring chromatographic purification [2]. Starting from the pure acetamide-protected intermediate ensures that the deprotected product is regioisomerically pure 5-bromo-8-aminoquinoline without 7-bromo or 5,7-dibromo contamination.

Metal-Mediated Cyclization to Fused Quinoline Heterocycles

8-Amidoquinoline derivatives undergo metal-mediated C–N bond-forming cyclizations to generate fused heterocyclic systems [1]. Specifically, 2-bromo-N-(quinolin-8-yl)acetamide cyclizes in the presence of Cu(II), Ni(II), or Pd(II) salts to form tricyclic quinoline-fused scaffolds. N-(5-Bromoquinolin-8-yl)acetamide provides an analogous template, with the added advantage that the 5-bromo substituent can serve as a second reactive site for sequential or orthogonal functionalization. The acetamide protection is essential for directing cyclization to the desired pathway rather than yielding N-substituted side products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(5-bromoquinolin-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.